molecular formula C18H30O4 B3044302 6,9-Octadecadienedioic acid, (6Z,9Z)- CAS No. 45267-68-3

6,9-Octadecadienedioic acid, (6Z,9Z)-

Cat. No. B3044302
CAS RN: 45267-68-3
M. Wt: 310.4 g/mol
InChI Key: UANZCTRZDQLPDX-PQZOIKATSA-N
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Description

“6,9-Octadecadienedioic acid, (6Z,9Z)-” is also known as “6(Z),9(Z)-Octadecadien-1,18-dioic acid”. It falls under the category of Di-acids . The molecular formula of this compound is C18H30O4 and it has a molecular weight of 310.43 . It’s a liquid in its physical state .


Molecular Structure Analysis

The molecular structure of “6,9-Octadecadienedioic acid, (6Z,9Z)-” can be represented by the following SMILES notation: O=C(O)CCCCC=CCC=CCCCCCCCC(=O)O . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Chemical Synthesis and Pheromone Studies

6,9-Octadecadienedioic acid, as part of its homologues and derivatives, has been extensively studied for its role in chemical synthesis and as a component in pheromone blends for various insects. For instance, efficient chemical syntheses of related compounds from alpha-linolenic acid have been reported, highlighting their significance as sex pheromone and attractant components for lepidopterous insect pests. These syntheses involve metal-catalyzed cross-coupling reactions, yielding high isolated yields while retaining the geometrical configuration of the resulting trienes (Wang & Zhang, 2007). Additionally, the biosynthesis pathways of similar compounds have been elucidated, demonstrating the transformation of α-linolenic acid through elongation and reduction steps to produce key pheromone components (Goller et al., 2007).

Lipid Peroxidation Markers

Studies on oxidation products of related fatty acids have provided insights into lipid peroxidation processes. For example, 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE) have been identified as excellent markers for lipid peroxidation, stable under various oxidation conditions, and thus serve as ideal markers for this biological process (Spiteller & Spiteller, 1997).

Biosynthetic Probes and Defense Mechanisms in Diatoms

The synthesis of labeled and unlabeled polyunsaturated fatty acids, including those similar to 6,9-Octadecadienedioic acid, has been used as metabolic probes for biosynthetic studies, particularly in marine and freshwater diatoms. These studies have revealed the oxidative transformation of these fatty acids into compounds involved in the chemical defense mechanisms of algae, offering a glimpse into the ecological roles of such fatty acids (Pohnert et al., 2004).

properties

IUPAC Name

(6Z,9Z)-octadeca-6,9-dienedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2,5,7H,3-4,6,8-16H2,(H,19,20)(H,21,22)/b2-1-,7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANZCTRZDQLPDX-PQZOIKATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCC=CCCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C\C/C=C\CCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885894
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Octadecadienedioic acid, (6Z,9Z)-

CAS RN

45267-68-3
Record name (6Z,9Z)-6,9-Octadecadienedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45267-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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